2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a furan ring, a phenyl group, and a dioxaborolane moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(bromomethyl)phenylboronic acid with furan-2-carbaldehyde in the presence of a base, followed by the addition of pinacol to form the dioxaborolane ring . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The phenyl group can undergo hydrogenation to form cyclohexyl derivatives.
Substitution: The boron atom can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the furan and dioxaborolane moieties.
Major Products Formed
Major products formed from these reactions include various substituted phenyl and furan derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets include the palladium catalyst and the organohalide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the furan and dioxaborolane moieties, making it less versatile in certain reactions.
4-(Bromomethyl)phenylboronic acid: Similar structure but lacks the dioxaborolane ring, limiting its reactivity.
Furan-2-boronic acid: Contains the furan ring but lacks the phenyl and dioxaborolane moieties, reducing its applicability in complex syntheses.
Uniqueness
2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a furan ring, a phenyl group, and a dioxaborolane moiety. This structure provides enhanced reactivity and versatility in various chemical transformations, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-13-16-6-5-11-21-16/h5-11H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHWLVWDPQJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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